Molecular Weight and Formula Differentiation vs. 1,1,1-Tris(3-phenylpyrazolyl)ethane (CAS 558477-39-7)
The target compound differs from its closest in-class analog, 1,1,1-tris(3-phenylpyrazolyl)ethane (CAS 558477-39-7), by the replacement of a methyl group (CH3, 15.03 Da) on the bridgehead carbon with a benzyl group (Ph-CH2, 91.13 Da), resulting in a net molecular weight increase of 76.10 Da [1][2]. This substitution adds a phenyl ring to the ligand periphery, which is expected to increase the steric profile and alter solubility in non-polar solvents.
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 532.6 g/mol (C35H28N6) |
| Comparator Or Baseline | 456.5 g/mol (C29H24N6) for 1,1,1-tris(3-phenylpyrazolyl)ethane (CAS 558477-39-7) |
| Quantified Difference | ΔMW = +76.1 g/mol |
| Conditions | Calculated from molecular formula; target formula from RWTH dataset [1], comparator formula from vendor database [2] |
Why This Matters
A 76 Da molecular weight difference affects purification methods (column chromatography, recrystallization), shipping classification, and molarity calculations in stoichiometric reactions.
- [1] Thomas, F.; Herres-Pawlis, S. chemotion-repository (2020). Dataset: C35H28N6 – C35H28N6. RWTH Aachen University. View Source
- [2] Molaid.com. 1-[1,1-Bis(3-phenylpyrazol-1-yl)ethyl]-3-phenylpyrazole (CAS 558477-39-7). View Source
